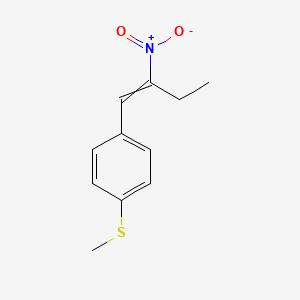
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a methylsulfanyl group and a nitrobutenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene typically involves the following steps:
Formation of the Nitrobutenyl Group: This can be achieved through the nitration of butene, followed by appropriate functional group transformations.
Attachment to Benzene Ring: The nitrobutenyl group can be attached to the benzene ring via electrophilic aromatic substitution.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by a methylsulfanyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Depending on the substituent introduced, various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene can be used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur and nitrogen-containing compounds.
Medicine: Investigating potential pharmaceutical properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would include binding to the target, inducing conformational changes, and triggering downstream biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Methylsulfanyl)-4-nitrobenzene: Lacks the butenyl group.
4-(2-Nitrobut-1-en-1-yl)benzene: Lacks the methylsulfanyl group.
1-(Methylsulfanyl)-4-(2-aminobut-1-en-1-yl)benzene: Has an amino group instead of a nitro group.
Uniqueness
1-(Methylsulfanyl)-4-(2-nitrobut-1-en-1-yl)benzene is unique due to the presence of both the methylsulfanyl and nitrobutenyl groups, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
634607-35-5 |
|---|---|
Formule moléculaire |
C11H13NO2S |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
1-methylsulfanyl-4-(2-nitrobut-1-enyl)benzene |
InChI |
InChI=1S/C11H13NO2S/c1-3-10(12(13)14)8-9-4-6-11(15-2)7-5-9/h4-8H,3H2,1-2H3 |
Clé InChI |
DVJHNYGDTHKZJW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC1=CC=C(C=C1)SC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


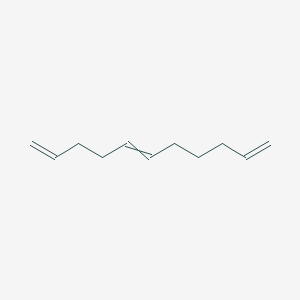
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
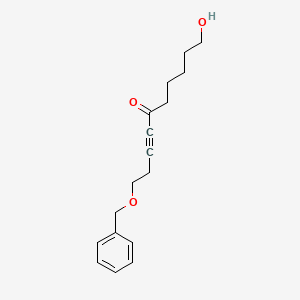
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
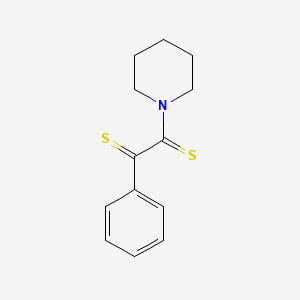
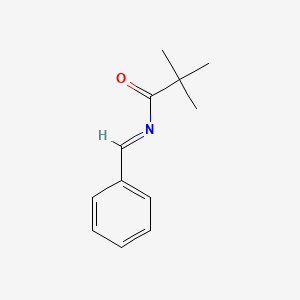
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
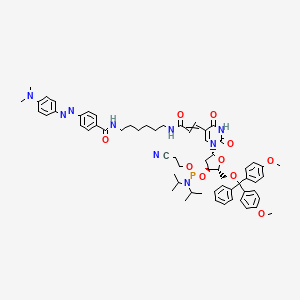


![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
